molecular formula C19H18O B13468955 3,3-Diphenylspiro[3.3]heptan-1-one

3,3-Diphenylspiro[3.3]heptan-1-one

Cat. No.: B13468955
M. Wt: 262.3 g/mol
InChI Key: PVEMQSIDKSMYNC-UHFFFAOYSA-N
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Description

3,3-Diphenylspiro[33]heptan-1-one is a unique organic compound characterized by its spirocyclic structure, where two phenyl groups are attached to a heptanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenylspiro[3.3]heptan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diketone with phenyl groups in the presence of a strong base. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate cyclization.

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Catalysts: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3,3-Diphenylspiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying spirocyclic structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Diphenylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylspiro[3.3]heptan-1-one: Similar structure but with one phenyl group.

    Spiro[3.3]heptan-1-one: Lacks the phenyl groups, simpler structure.

    1-Oxaspiro[3.3]heptan-3-one: Contains an oxygen atom in the spirocyclic ring.

Uniqueness

3,3-Diphenylspiro[3.3]heptan-1-one is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties. These phenyl groups enhance the compound’s stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

3,3-diphenylspiro[3.3]heptan-1-one

InChI

InChI=1S/C19H18O/c20-17-14-19(18(17)12-7-13-18,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2

InChI Key

PVEMQSIDKSMYNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(=O)CC2(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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